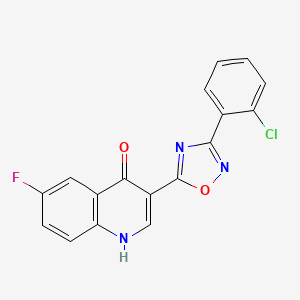
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the quinolone family of antibiotics and is known for its potent antibacterial and antifungal properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one' involves the synthesis of the oxadiazole ring followed by the coupling of the oxadiazole with the quinoline ring. The final step involves the introduction of the chloro and fluoro substituents on the phenyl and quinoline rings, respectively.
Starting Materials
2-chlorobenzoic acid, hydrazine hydrate, acetic anhydride, 4-chloro-6-fluoroquinazoline, sodium ethoxide, sulfuric acid, sodium nitrite, copper(I) bromide, potassium carbonate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylacetamide
Reaction
Synthesis of 2-chlorobenzohydrazide by reacting 2-chlorobenzoic acid with hydrazine hydrate in acetic anhydride, Synthesis of 3-(2-chlorophenyl)-1,2,4-oxadiazole by reacting 2-chlorobenzohydrazide with sodium ethoxide and sulfuric acid followed by treatment with sodium nitrite and copper(I) bromide, Synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one by reacting 4-chloro-6-fluoroquinazoline with potassium carbonate and acetonitrile followed by coupling with 3-(2-chlorophenyl)-1,2,4-oxadiazole in the presence of dimethylformamide and triethylamine in N,N-dimethylacetamide
Mécanisme D'action
The mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves the inhibition of bacterial and fungal DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and ultimately the death of the bacterial or fungal cell.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has low toxicity and does not have significant adverse effects on normal human cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is its potent antibacterial and antifungal properties. This makes it an attractive candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one. One area of research could focus on the development of new derivatives of this compound with improved solubility and potency. Another area of research could focus on the use of this compound in combination with other antibiotics or antifungal agents to enhance their effectiveness. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has been extensively studied for its antibacterial and antifungal properties. It has been shown to be effective against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been studied for its potential use in the treatment of tuberculosis and malaria.
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFN3O2/c18-13-4-2-1-3-10(13)16-21-17(24-22-16)12-8-20-14-6-5-9(19)7-11(14)15(12)23/h1-8H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAMBSYASLRYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

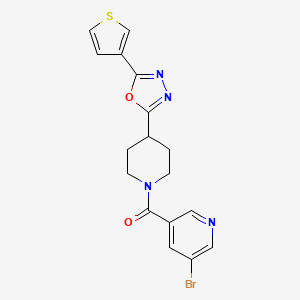
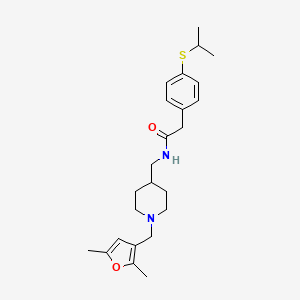
![5-[(1-Tert-butylazetidin-3-yl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2902790.png)
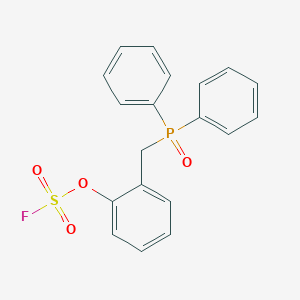
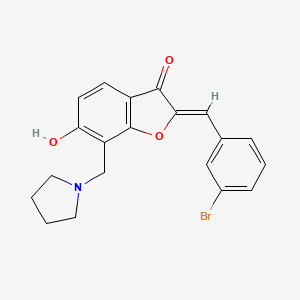
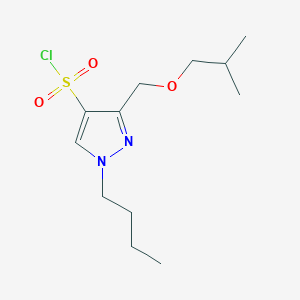
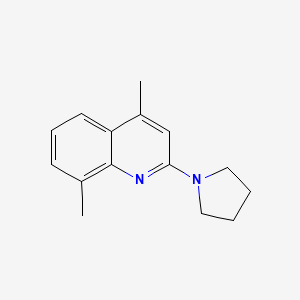
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
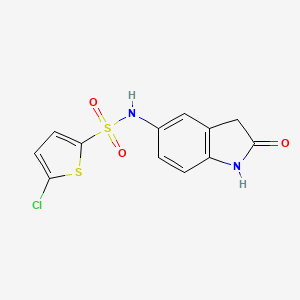
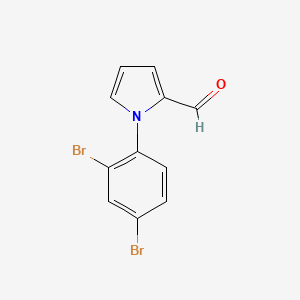
![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
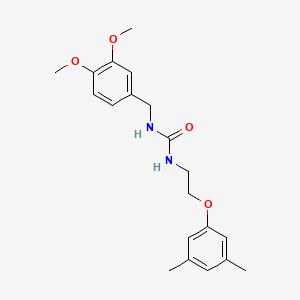
![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)